5-(Trifluoromethyl)isoxazole-4-carboxylic acid
Overview
Description
5-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group and a carboxylic acid group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 5-(Trifluoromethyl)isoxazole-4-carboxylic acid are currently unknown . Isoxazole derivatives can influence a variety of biological processes, but the effects of this particular compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate to form ethyl-5-methylisoxazole-4-carboxylate. Subsequent reactions with strong acids and thionyl chloride yield the desired product .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- 5-Methylisoxazole-4-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
- 5-Chloromethylisoxazole-4-carboxylic acid
Comparison: 5-(Trifluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUARVBJHGGPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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